Bibx 1382 dihydrochloride

Description

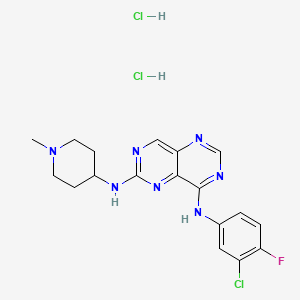

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClFN7.2ClH/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12;;/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXGEKWBTCMDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl3FN7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046307 | |

| Record name | Falnidamol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216920-18-1 | |

| Record name | Falnidamol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bibx 1382 Dihydrochloride: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its target specificity, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing key cellular and experimental pathways. The information presented is intended to support researchers and professionals in drug development and cellular biology in understanding the molecular interactions and therapeutic potential of Bibx 1382.

Core Target and Potency

Bibx 1382 is a pyrimido-pyrimidine derivative that specifically targets the intracellular tyrosine kinase domain of EGFR.[1] By inhibiting this domain, it effectively blocks the aberrant enzymatic activity associated with overexpressed or constitutively activated EGFR, a common driver in various solid tumors.

Quantitative Inhibition Data

The inhibitory activity of Bibx 1382 has been quantified against its primary target, EGFR, and other related kinases. The available data demonstrates a high degree of selectivity for EGFR.

| Target Kinase | IC50 Value | Fold Selectivity (vs. EGFR) |

| EGFR | 3 nM | 1 |

| ErbB2 (HER2) | 3.4 µM | >1000 |

| Other related tyrosine kinases | >10 µM | >3300 |

Table 1: In vitro inhibitory potency of this compound against key receptor tyrosine kinases.

Off-Target Profile

While highly selective for EGFR, Bibx 1382 has been reported to interact with other cellular proteins. A notable off-target activity is its interaction with the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein. Bibx 1382 has been shown to inhibit the ATPase activity of ABCB1, which may have implications for its use in combination with other chemotherapeutic agents that are substrates of this transporter.

Signaling Pathway Inhibition

Bibx 1382 exerts its cellular effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Bibx 1382 blocks this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.

References

An In-Depth Technical Guide to Bibx 1382 Dihydrochloride: An EGFR Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibx 1382 dihydrochloride is a potent and selective, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB-1/HER-1) tyrosine kinase. Developed as a potential therapeutic agent for cancer, its clinical progression was halted due to unfavorable pharmacokinetic properties observed in a Phase I trial. This technical guide provides a comprehensive overview of the EGFR inhibition pathway by Bibx 1382, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile. The information is compiled from preclinical and clinical studies to serve as a valuable resource for researchers in the field of oncology and drug development.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This compound, a pyrimido-pyrimidine derivative, was identified as a highly potent inhibitor of the EGFR tyrosine kinase. This document outlines the core scientific and technical data related to Bibx 1382, with a focus on its inhibitory pathway, experimental validation, and preclinical and clinical findings.

Mechanism of Action and EGFR Inhibition Pathway

This compound functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the intracellular domain of EGFR, it blocks the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1] This inhibition effectively abrogates the aberrant enzymatic activity of overexpressed or constitutively activated EGFR.

The primary downstream signaling pathways affected by EGFR inhibition include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-Akt-mTOR pathway, and the JAK-STAT pathway. By preventing the initial phosphorylation of EGFR, Bibx 1382 is expected to suppress the activation of these cascades, thereby inhibiting tumor cell proliferation, survival, and angiogenesis.

Quantitative Data

The inhibitory activity of Bibx 1382 has been quantified in various assays. The following tables summarize the key in vitro and in vivo parameters.

Table 1: In Vitro Inhibitory Activity of Bibx 1382

| Parameter | Target | Assay Type | Value | Reference |

| IC50 | EGFR | Cell-free enzymatic | 3 nM | |

| IC50 | EGFR | EGF-dependent thymidine incorporation (KB cells) | 0.15 µM | |

| IC50 | EGFR | HGF-dependent thymidine incorporation (KB cells) | 1.82 µM | |

| IC50 | EGFR | FCS-dependent thymidine incorporation (KB cells) | 3.2 µM | |

| IC50 | ErbB-2 (HER-2) | Cell-free enzymatic | 3.4 µM |

Table 2: Kinase Selectivity Profile of Bibx 1382

| Kinase | Activity | Concentration |

| IGF1R | Little activity | Up to 10 µM |

| β-InsRK | Little activity | Up to 10 µM |

| HGFR | Little activity | Up to 10 µM |

| c-src | Little activity | Up to 10 µM |

| VEGFR-2 | Little activity | Up to 10 µM |

Table 3: Preclinical Pharmacokinetic Parameters of Bibx 1382

| Species | Route | Plasma Clearance | Oral Bioavailability | Cmax | Reference |

| Cynomolgus Monkey | IV & Oral | 118 ml/min per kg | 6% | 12.7 nM (oral) | [2] |

| Humanized Liver Mice | IV & Oral | Increased | Decreased | - | [2] |

Table 4: Human Phase I Clinical Trial Data

| Parameter | Value |

| Dose Escalation | 25 mg, 50 mg, 100 mg, 150 mg, 200 mg (daily oral) |

| Dose-Limiting Toxicity | Reversible, dose-dependent increase of liver enzymes |

| Bioavailability | Low, plasma levels below efficacious concentrations |

| Outcome | Trial discontinued |

Experimental Protocols

Cell-Free EGFR Kinase Assay (Illustrative Protocol)

This protocol is a representative example of how the IC50 of an EGFR inhibitor like Bibx 1382 could be determined in a cell-free enzymatic assay.

Methodology:

-

Reagent Preparation: A kinase buffer containing Tris-HCl, MgCl2, MnCl2, and DTT is prepared. A stock solution of Bibx 1382 is serially diluted to obtain a range of concentrations.

-

Reaction Setup: In a 96-well plate, the recombinant EGFR kinase domain and a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr)) are added to each well.

-

Inhibitor Addition: The serially diluted Bibx 1382 is added to the respective wells. Control wells receive vehicle only.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each concentration of Bibx 1382 is calculated relative to the control, and the IC50 value is determined by non-linear regression analysis.

Cell-Based Thymidine Incorporation Assay (Illustrative Protocol)

This protocol outlines a general procedure for assessing the effect of Bibx 1382 on cell proliferation using a thymidine incorporation assay, as was done with KB cells.

References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative metabolism and pharmacokinetics of the EGFR inhibitor BIBX1382 in chimeric NOG-TKm30 mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Falnidamol (BIBX 1382): A Technical Whitepaper on its Discovery, History, and Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Falnidamol, also known as BIBX 1382, is a potent, orally active, and selective small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Initially developed as a promising anti-cancer agent, its clinical advancement was halted due to unfavorable pharmacokinetic properties. However, recent discoveries have unveiled a second, significant mechanism of action: the potent and specific inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, a key player in multidrug resistance (MDR) in cancer. This technical guide provides a comprehensive overview of the discovery, history, and dual pharmacology of Falnidamol, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and potential repositioning of this intriguing molecule.

Introduction

The epidermal growth factor receptor (EGFR) is a well-validated target in oncology, with aberrant signaling contributing to the proliferation and survival of various cancer types. The development of tyrosine kinase inhibitors (TKIs) targeting EGFR has revolutionized the treatment of several malignancies. Falnidamol (BIBX 1382) emerged from discovery efforts aimed at identifying potent and selective EGFR inhibitors with a pyrimido[5,4-d]pyrimidine scaffold. While preclinical studies demonstrated significant anti-tumor efficacy, its journey through clinical trials was short-lived. This whitepaper revisits the history of Falnidamol, from its initial discovery as an EGFR inhibitor to its more recent characterization as a modulator of multidrug resistance, offering a detailed technical perspective for the scientific community.

Discovery and Medicinal Chemistry

The discovery of Falnidamol was rooted in the exploration of pyrimido[5,4-d]pyrimidine derivatives as ATP-competitive inhibitors of the EGFR tyrosine kinase. Structure-activity relationship (SAR) studies within this chemical class focused on optimizing potency and selectivity against EGFR.

While a specific, detailed synthesis protocol for Falnidamol is not publicly available in the reviewed literature, the general synthesis of N8-aryl-N2-amino-pyrimido[5,4-d]pyrimidine derivatives involves a multi-step process. A plausible synthetic route, based on related compounds, is outlined below.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthetic pathway for Falnidamol (BIBX 1382).

Mechanism of Action

Falnidamol exhibits a dual mechanism of action, targeting two distinct and clinically relevant proteins in cancer biology.

EGFR Tyrosine Kinase Inhibition

Falnidamol is a potent, ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway Inhibition by Falnidamol:

Bibx 1382 Dihydrochloride: A Technical Overview of a Selective EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bibx 1382 dihydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document consolidates key information on its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental methodologies.

Chemical Structure and Properties

This compound, also known as Falnidamol, is a small molecule inhibitor belonging to the pyrimidopyrimidine class of compounds. Its chemical name is N8-(3-Chloro-4-fluorophenyl)-N2-(1-methyl-4-piperidinyl)-pyrimido[5,4-d]pyrimidine-2,8-diamine dihydrochloride.

The key chemical and physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₁₈H₁₉ClFN₇·2HCl |

| Molecular Weight | 460.77 g/mol |

| CAS Number | 1216920-18-1 |

| Appearance | Crystalline solid |

| Purity | ≥97% |

| Solubility | Soluble to 50 mM in water and DMSO |

| Storage | Desiccate at +4°C |

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of EGFR (also known as ErbB1 or HER1) tyrosine kinase, with a reported IC₅₀ value of 3 nM.[1] Its selectivity for EGFR is over 1000-fold greater than for other related kinases such as ErbB2 (IC₅₀ = 3.4 µM).[1] The compound acts as a reversible, ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity. This leads to the autophosphorylation of several tyrosine residues in its C-terminal domain, creating docking sites for various adaptor proteins and enzymes. These interactions trigger multiple downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation, survival, and differentiation. This compound, by inhibiting the initial phosphorylation event, effectively blocks the activation of these critical downstream pathways.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are crucial for reproducible research. The following sections outline the methodologies for key in vitro and in vivo assays based on published literature.

In Vitro EGFR Kinase Inhibition Assay

This assay is designed to determine the direct inhibitory effect of Bibx 1382 on EGFR tyrosine kinase activity.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (various concentrations)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well microplates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the peptide substrate and the diluted this compound.

-

Add the recombinant EGFR kinase to each well to initiate the reaction.

-

Add ATP to start the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of Bibx 1382 and determine the IC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of Bibx 1382 on the proliferation of cancer cell lines that overexpress EGFR.

Materials:

-

Human cancer cell line (e.g., A431, a human epidermoid carcinoma cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (various concentrations)

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's protocol.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the percentage of proliferation inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of Bibx 1382 in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cells (e.g., FaDu human squamous cell carcinoma)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment group at a specified dose and schedule (e.g., daily). Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase. Its mechanism of action through the competitive inhibition of ATP binding effectively blocks downstream signaling pathways crucial for tumor growth and survival. The provided experimental protocols offer a foundation for further research and development of this and similar compounds in the field of oncology. While preclinical studies demonstrated its anti-tumor activity, clinical development was halted due to pharmacokinetic challenges.[2] Nevertheless, Bibx 1382 remains a valuable tool for studying EGFR signaling and as a reference compound in the development of new generations of EGFR inhibitors.

References

Unveiling the Antiviral Potential of Bibx 1382 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), has emerged as a promising candidate in the search for broad-spectrum antiviral agents.[1] This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its activity against hemorrhagic fever viruses, including Lassa, Ebola, and Marburg viruses. By targeting a host cellular kinase crucial for the life cycle of these viruses, Bibx 1382 offers a host-directed therapeutic strategy that may be less susceptible to the development of viral resistance. This document details the quantitative antiviral activity, experimental methodologies, and the underlying mechanism of action of this compound.

Quantitative Antiviral Data

The in vitro antiviral activity of this compound has been evaluated against several hemorrhagic fever viruses. The following tables summarize the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values obtained from these studies. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is also provided as a measure of the compound's therapeutic window.

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Lassa Virus | A549 | 1.8 | >50 | >27.8 | [1] |

| Ebola Virus | Huh7 | 2.1 | >50 | >23.8 | [1] |

| Marburg Virus | Huh7 | 3.4 | >50 | >14.7 | [1] |

Table 1: Antiviral Activity of this compound Against Hemorrhagic Fever Viruses

Mechanism of Action: Inhibition of EGFR-Mediated Viral Entry

This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of EGFR.[2][3] Numerous viruses, including Lassa, Ebola, and Marburg viruses, exploit the EGFR signaling pathway to facilitate their entry into host cells. By binding to EGFR, these viruses can trigger downstream signaling cascades that promote processes like macropinocytosis and endocytosis, which are essential for their internalization.

This compound acts by competitively inhibiting the binding of ATP to the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling effectively inhibits viral entry, as demonstrated by studies showing that Bibx 1382 inhibits the glycoprotein-dependent entry of both Ebola and Lassa viruses.

Signaling Pathways

The following diagrams illustrate the proposed mechanism by which this compound inhibits the entry of Lassa, Ebola, and Marburg viruses by targeting the EGFR signaling pathway.

Caption: Lassa Virus Entry Pathway and Inhibition by Bibx 1382.

Caption: Ebola Virus Entry Pathway and Inhibition by Bibx 1382.

Caption: Marburg Virus Entry Pathway and Inhibition by Bibx 1382.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines the general methodologies employed in the in vitro evaluation of the antiviral activity of this compound, based on the study by Mohr et al. (2015) and standard virological assays.

Cell Lines and Viruses

-

Cell Lines: A549 (human lung adenocarcinoma) and Huh7 (human hepatoma) cells were used for antiviral assays. These cell lines are susceptible to infection by the respective viruses and are commonly used in virological research.

-

Viruses:

-

Lassa virus (LASV), Josiah strain.

-

Ebola virus (EBOV), Zaire strain.

-

Marburg virus (MARV), Musoke strain.

-

Antiviral Activity Assay (IC50 Determination)

-

Cell Seeding: A549 or Huh7 cells were seeded into 96-well plates at a predetermined density to achieve a confluent monolayer on the day of infection.

-

Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in cell culture medium to obtain a range of final concentrations.

-

Compound Treatment and Infection: The cell culture medium was removed from the 96-well plates and replaced with the medium containing the various concentrations of this compound. Cells were then infected with the respective virus at a specific multiplicity of infection (MOI).

-

Incubation: The plates were incubated at 37°C in a 5% CO2 atmosphere for a period appropriate for the replication cycle of the specific virus (typically 48-72 hours).

-

Quantification of Viral Replication: The extent of viral replication was quantified using a suitable method, such as:

-

Plaque Reduction Assay: This method involves overlaying the infected cell monolayer with a semi-solid medium to restrict virus spread, followed by staining to visualize and count viral plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

-

Enzyme-Linked Immunosorbent Assay (ELISA): This assay measures the amount of a specific viral antigen produced in the infected cells. The IC50 is the concentration of the compound that reduces the viral antigen signal by 50%.

-

Quantitative Real-Time PCR (qRT-PCR): This method quantifies the amount of viral RNA produced. The IC50 is the concentration of the compound that reduces the viral RNA levels by 50%.

-

Cytotoxicity Assay (CC50 Determination)

-

Cell Seeding and Compound Treatment: The procedure was similar to the antiviral activity assay, but without the addition of the virus.

-

Incubation: Plates were incubated for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. These assays measure the metabolic activity of viable cells. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.

Experimental Workflow Diagram

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Conclusion

This compound demonstrates significant in vitro antiviral activity against Lassa, Ebola, and Marburg viruses. Its mechanism of action, through the inhibition of the host EGFR signaling pathway, represents a promising host-directed therapeutic strategy. The favorable selectivity indices suggest a reasonable therapeutic window for this compound. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as a broad-spectrum antiviral agent for the treatment of hemorrhagic fevers. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers in the field of antiviral drug development.

References

Methodological & Application

Application Notes and Protocols for Bibx 1382 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] With an IC50 value of 3 nM for EGFR, it demonstrates high selectivity, being over 1000-fold less potent against ErbB2 and other related tyrosine kinases.[1][2][3] This compound is a valuable tool for studying EGFR-mediated signaling pathways and for investigating the therapeutic potential of EGFR inhibition in cancer and other diseases.[4][5] These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for various experimental applications.

Data Presentation

Chemical Properties

| Property | Value |

| CAS Number | 1216920-18-1 |

| Molecular Formula | C₁₈H₁₉ClFN₇·2HCl |

| Molecular Weight | 460.77 g/mol |

| Purity | ≥97% |

Solubility Data

| Solvent | Concentration |

| Water | ≤ 50 mM[1] |

| DMSO | ≤ 50 mM[1] |

| DMF | ≤ 30 mg/mL[4] |

| DMSO:PBS (pH 7.2) (1:3) | ≤ 0.25 mg/mL[4] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Deionized water or PBS, sterile

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline solution, sterile

-

Sterile microcentrifuge tubes and pipette tips

-

Vortex mixer

-

Sonicator (optional)

Protocol 1: Preparation of Stock Solutions for In Vitro Experiments

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

-

Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.01 mol/L x 0.001 L x 460.77 g/mol = 4.6077 mg

-

-

Dissolution:

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid in dissolution if necessary.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

-

Protocol 2: Preparation of Working Solutions for In Vitro Experiments

Working solutions are typically prepared by diluting the stock solution in cell culture medium or an appropriate assay buffer.

-

Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with the desired buffer or medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

-

Use immediately: It is recommended to use the freshly prepared working solution for experiments to ensure accuracy and stability.

Protocol 3: Preparation of Formulation for In Vivo Experiments

This protocol outlines the preparation of a vehicle for oral administration of this compound.

-

Prepare a high-concentration stock in DMSO: Following Protocol 1, prepare a concentrated stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

-

Vehicle Preparation (for a 1 mL final volume):

-

To 400 µL of PEG300, add 100 µL of the DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.

-

This formulation results in a clear solution.

-

-

Administration: The prepared formulation can be used for oral gavage in animal models. The dosage will depend on the specific experimental design. For instance, studies have used doses of 10 mg/kg/day.

Visualizations

Experimental Workflow for Solution Preparation

References

- 1. This compound (CAS 1216920-18-1): R&D Systems [rndsystems.com]

- 2. This compound | CAS 1216920-18-1 | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bibx 1382 Dihydrochloride for Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Originally developed as an anticancer agent, its mechanism of action has found a secondary application in virology research. A growing body of evidence indicates that numerous viruses hijack the EGFR signaling pathway to facilitate their entry into host cells.[3][4][5] By inhibiting EGFR kinase activity, Bibx 1382 can effectively block the entry of these viruses, making it a valuable tool for studying viral entry mechanisms and a potential candidate for broad-spectrum antiviral development.[6][7]

This document provides detailed application notes and protocols for utilizing this compound in viral entry assays.

Mechanism of Action: Inhibition of EGFR-Mediated Viral Entry

Many enveloped viruses, including influenza A virus (IAV), Ebola virus (EBOV), and Lassa virus (LASV), exploit host cell signaling pathways to promote their internalization.[3][6] Upon attachment to the cell surface, these viruses can induce clustering and activation of EGFR.[4] This activation triggers downstream signaling cascades, such as the PI3K/Akt pathway, which promote endocytosis or macropinocytosis, cellular processes the virus uses to enter the cell.[3]

Bibx 1382 is a pyrimido-pyrimidine compound that specifically inhibits the intracellular tyrosine kinase domain of EGFR.[2] By blocking the receptor's enzymatic activity, it prevents the initiation of the signaling cascade required for viral uptake, effectively halting infection at the entry stage.[3][4]

Caption: EGFR-mediated viral entry pathway and point of inhibition by Bibx 1382.

Antiviral Activity Profile

Bibx 1382 has demonstrated inhibitory activity against several hemorrhagic fever viruses by blocking viral entry. While specific EC50 and CC50 values are not consistently reported in publicly available literature, its activity has been qualitatively described.

| Compound | Virus | Assay Type | Reported Activity | Cell Line | Citation |

| This compound | Lassa Virus (LASV) | Viral Replication Assay | Inhibited viral replication | Not specified | [6] |

| This compound | Ebola Virus (EBOV) | Viral Entry Assay | Inhibited EBOV glycoprotein-dependent entry | Not specified | [6][7] |

Note: Researchers should determine the optimal concentration range and perform cytotoxicity assays for their specific virus-cell system to calculate a selectivity index (SI = CC50 / EC50).

Experimental Protocols

Protocol 1: Pseudovirus Entry Inhibition Assay

This assay utilizes replication-defective viral particles (e.g., VSV or MLV) that incorporate the envelope glycoprotein of a target virus (e.g., EBOV-GP or LASV-GPC) and carry a reporter gene (e.g., Luciferase or GFP). It provides a safe and quantifiable method to specifically measure viral entry in a BSL-2 environment.[8][9]

Caption: Workflow for a pseudovirus-based viral entry inhibition assay.

Materials:

-

Host cells permissive to the virus of interest (e.g., Vero E6, A549, Huh7).

-

Complete cell culture medium.

-

96-well cell culture plates (white, opaque plates for luminescence).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Reporter pseudovirus stock.

-

Luciferase assay reagent (e.g., Bright-Glo™, Steady-Glo®).

-

Luminometer.

Procedure:

-

Cell Seeding: Seed host cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of infection (e.g., 1 x 10⁴ to 2 x 10⁴ cells/well). Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of Bibx 1382 in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "vehicle control" (DMSO) and a "cells only" control.

-

Cell Treatment: Remove the old medium from the cell plate and add the diluted compound solutions to the respective wells (e.g., 100 µL/well).

-

Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for compound uptake.

-

Infection: Add the reporter pseudovirus to each well at a pre-determined multiplicity of infection (MOI) that yields a robust signal.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Signal Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the luciferase assay reagent according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control (0% inhibition) and cells only control (100% inhibition). Plot the normalized data against the log of the compound concentration and use a non-linear regression model to calculate the 50% effective concentration (EC50).

Protocol 2: Cytotoxicity Assay (MTT/XTT Assay)

It is critical to assess the toxicity of Bibx 1382 on the host cells to ensure that the observed antiviral effect is not due to cell death. A clinical trial noted dose-limiting liver toxicity in patients, underscoring the importance of this assessment.[2]

Materials:

-

Host cells and culture medium (same as Protocol 1).

-

96-well cell culture plates (clear).

-

This compound stock solution.

-

MTT or XTT reagent.

-

Solubilization solution (e.g., DMSO or SDS-HCl) for MTT assay.

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding & Treatment: Seed and treat cells with serial dilutions of Bibx 1382 exactly as described in steps 1-3 of Protocol 1. Use a clear 96-well plate.

-

Incubation: Incubate the plate for the same duration as the viral entry assay (e.g., 48-72 hours) at 37°C.

-

Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours.

-

Solubilization (for MTT): If using MTT, add the solubilization solution to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT). Normalize the results to the vehicle control (100% viability). Plot the percent viability against the log of the compound concentration to determine the 50% cytotoxic concentration (CC50).

Protocol 3: Plaque Reduction Neutralization Assay (PRNA)

For use with replication-competent viruses in an appropriate biosafety level (BSL-3/4) facility, the PRNA is the gold standard for quantifying antiviral activity.

Materials:

-

Host cells (e.g., Vero E6).

-

6-well or 12-well cell culture plates.

-

Replication-competent virus stock with a known titer.

-

This compound stock solution.

-

Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).

-

Fixative solution (e.g., 10% formalin).

-

Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol).

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer on the day of infection.

-

Compound-Virus Incubation: In separate tubes, prepare serial dilutions of Bibx 1382. Add a standard amount of virus (e.g., 100 plaque-forming units, PFU) to each dilution. Include a virus-only control. Incubate the mixtures for 1 hour at 37°C.

-

Infection: Aspirate the medium from the cell monolayers. Inoculate the cells with the virus-compound mixtures.

-

Adsorption: Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to allow for viral adsorption.

-

Overlay: Aspirate the inoculum and add 2-3 mL of overlay medium to each well. The overlay restricts virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).

-

Fixation and Staining: Aspirate the overlay. Fix the cells with formalin for at least 30 minutes. Discard the fixative and stain the monolayer with Crystal Violet solution for 15 minutes.

-

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50, the concentration of Bibx 1382 that reduces the plaque count by 50%.

Conclusion

This compound serves as a valuable pharmacological tool for dissecting the role of EGFR signaling in viral entry. The protocols outlined here provide a framework for researchers to quantify its inhibitory effects on viral entry and replication. By specifically targeting a host factor, Bibx 1382 holds potential as a broad-spectrum antiviral agent, although its therapeutic window may be narrow, as suggested by in-vivo toxicity studies.[2] Careful evaluation of its efficacy and cytotoxicity is essential for any research application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Epidermal Growth Factor Receptor (EGFR) Promotes Uptake of Influenza A Viruses (IAV) into Host Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The epidermal growth factor receptor (EGFR) contributes to efficient entry of influenza A viruses into host cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Ebola Virus Entry by Using Pseudotyped Viruses: Identification of Receptor-Deficient Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bibx 1382 Dihydrochloride Treatment in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bibx 1382 dihydrochloride is recognized as a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a key receptor in signaling pathways that regulate cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4] While the mechanism of EGFR inhibition by various tyrosine kinase inhibitors (TKIs) is well-studied, detailed information regarding the optimal treatment duration of this compound in in vitro cellular models is not extensively documented in publicly available literature.

Treatment duration is a critical parameter in drug efficacy studies as it can significantly influence experimental outcomes, including the half-maximal inhibitory concentration (IC50). The IC50 value, a standard measure of a drug's potency, has been shown to be time-dependent, with measurements potentially varying significantly when taken at different time points. Therefore, establishing an appropriate treatment window is essential for generating reliable and reproducible data.

These application notes provide a generalized framework and detailed protocols for researchers to systematically determine the optimal treatment duration of this compound for their specific cell line and experimental endpoint.

Data Presentation

Comprehensive quantitative data from time-course studies of this compound treatment in various cell lines is limited in the current literature. However, a single study provides a reference point for its use.

Table 1: Example of this compound Treatment in a Cancer Cell Line

| Cell Line | Concentration | Treatment Duration | Observed Effect |

| T47D (Human Breast Cancer) | 5 µM | 24 hours | Inhibition of EGF-stimulated EGFR activation (phosphorylation).[5] |

Signaling Pathway

This compound targets the EGFR signaling pathway. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling. The primary pathways involved are the RAS-RAF-MEK-ERK (MAPK) pathway, which mainly regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[3][4] Bibx 1382 inhibits the initial autophosphorylation step, thereby blocking these downstream signals.

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental Protocols

Due to the lack of specific time-course data for Bibx 1382, the following is a generalized protocol to determine the optimal treatment duration for assessing effects on cell viability. This protocol can be adapted for other endpoints such as apoptosis or protein expression analysis.

Protocol: Determining Optimal Treatment Duration for this compound

1. Objective: To determine the effect of treatment duration on the potency of this compound in a selected cell line.

2. Materials:

-

This compound

-

Selected cancer cell line (e.g., A549, T47D, FaDu)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

96-well clear, flat-bottom cell culture plates

-

Cell viability reagent (e.g., MTT, WST-1, or a real-time viability assay like RealTime-Glo™)[6]

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

3. Method:

a. Cell Seeding:

-

Culture cells to ~80% confluency.

-

Harvest cells using standard trypsinization methods and perform a cell count.

-

Seed the cells in 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth throughout the longest time point of the experiment without reaching confluency in the vehicle-control wells.

-

Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

b. Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

On the day of treatment, perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate drug concentration or vehicle control.

c. Time-Course Incubation:

-

Prepare multiple identical plates for each time point to be tested (e.g., 24h, 48h, 72h).[7]

-

Incubate the plates at 37°C and 5% CO₂.

-

At each designated time point (e.g., 24, 48, and 72 hours), remove one plate for analysis.

d. Cell Viability Assessment (WST-1 Assay Example):

-

At the end of the incubation period for a specific time point, add 10 µL of WST-1 reagent to each well.[6]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be consistent across all plates and may need to be optimized based on the cell line's metabolic activity.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

-

Subtract the background absorbance (medium only) from all readings.

-

Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-control wells (% Viability).

-

% Viability = (Absorbance_treated / Absorbance_vehicle) * 100

-

-

For each time point, plot the % Viability against the log of the Bibx 1382 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each treatment duration.

-

Compare the IC50 values across the different time points to determine how treatment duration affects the apparent potency of Bibx 1382.

Experimental Workflow Visualization

The following diagram illustrates the workflow for a time-course experiment to determine the optimal treatment duration of a drug.

Caption: Workflow for determining time-dependent drug efficacy.

Conclusion

The duration of exposure to this compound is a critical variable that can significantly impact the interpretation of its biological effects in cell-based assays. While specific time-course data for this compound is not widely published, researchers can and should empirically determine the optimal treatment duration for their experimental system. By performing systematic time-course experiments as outlined in this guide, it is possible to generate robust and reproducible data that accurately reflects the potency and efficacy of this compound. This foundational work is essential for the further development and characterization of this and other targeted therapies.

References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. ClinPGx [clinpgx.org]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. researchgate.net [researchgate.net]

- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Bibx 1382 Dihydrochloride In Vivo Hepatotoxicity

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the in vivo hepatotoxicity of Bibx 1382 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the discontinuation of this compound development?

The clinical development of this compound, an epidermal growth factor receptor (EGFR) inhibitor, was halted primarily due to a dose-limiting increase in liver enzymes observed in a Phase I clinical trial.[1][2] This hepatotoxicity, coupled with low oral bioavailability, made it challenging to achieve therapeutic plasma concentrations at a safe dosage.[1][2]

Q2: What is the proposed mechanism behind the hepatotoxicity and low bioavailability of Bibx 1382?

The primary mechanism is extensive metabolism by aldehyde oxidase (AOX) in humans.[3] This rapid and extensive metabolism leads to the formation of a pharmacologically inactive metabolite, resulting in poor oral exposure and low bioavailability of the parent compound.[1][3] The hepatotoxicity is believed to be a consequence of this metabolic profile, although the precise cytotoxic mechanism of the parent compound or its metabolites has not been fully elucidated in publicly available literature.

Q3: What were the key clinical observations of hepatotoxicity?

In a Phase I study, patients receiving continuous daily oral administration of Bibx 1382 BS experienced a reversible, dose-dependent increase in liver enzymes.[1] The maximum severity of these elevations, according to Common Toxicity Criteria (CTC), were Grade 4 for gamma-glutamyl transferase (GGT) and Grade 3 for aspartate aminotransferase (AST), alanine aminotransferase (ALT), alkaline phosphatase (AP), and bilirubin.[1]

Q4: Which animal models are most relevant for studying the metabolism of Bibx 1382?

Standard preclinical animal models like rats and mice have low AOX activity compared to humans, making them poor predictors of Bibx 1382 metabolism and, potentially, its hepatotoxicity.[3] Chimeric mice with humanized livers have been shown to exhibit human-like AOX activity and successfully replicate the extensive metabolism of Bibx 1382 observed in humans.[3] Therefore, this is considered a more appropriate model for studying the compound's pharmacokinetics and metabolism.[3]

Troubleshooting Guide

Issue 1: Inconsistent or low hepatotoxicity observed in standard rodent models (e.g., rats, mice).

-

Possible Cause: Species differences in aldehyde oxidase (AOX) activity. Standard rodents have significantly lower AOX activity compared to humans, leading to reduced metabolism of Bibx 1382 and potentially underestimating its hepatotoxic potential.[3]

-

Recommendation:

-

Utilize an animal model with human-like AOX activity, such as chimeric mice with humanized livers.[3]

-

If using standard models, characterize the metabolic profile of Bibx 1382 in your chosen species and compare it to human data to understand the translational limitations.

-

Consider in vitro studies using liver microsomes or hepatocytes from different species (including humans) to assess comparative metabolism.

-

Issue 2: Difficulty in achieving target plasma concentrations in vivo without observing liver enzyme elevations.

-

Possible Cause: Extensive first-pass metabolism by AOX, leading to low oral bioavailability.[1][3] The dose required to reach therapeutic levels may inherently be high enough to induce liver toxicity.

-

Recommendation:

-

Explore alternative routes of administration, such as intravenous infusion, to bypass first-pass metabolism and achieve more predictable plasma concentrations. Note that even with IV administration, clearance may be rapid in species with high AOX activity.[3]

-

Investigate the possibility of co-administration with a known AOX inhibitor to modulate the pharmacokinetic profile. However, this approach has its own set of potential toxicities and drug-drug interaction concerns.

-

Quantitative Data Summary

Table 1: Maximum Grade of Liver Enzyme Elevation in Phase I Clinical Trial

| Liver Enzyme/Parameter | Maximum Common Toxicity Criteria (CTC) Grade |

| Gamma-glutamyl transferase (GGT) | 4 |

| Aspartate aminotransferase (AST/GOT) | 3 |

| Alanine aminotransferase (ALT/GPT) | 3 |

| Alkaline phosphatase (AP) | 3 |

| Bilirubin | 3 |

Source: Dittrich et al., 2002[1]

Experimental Protocols

Protocol 1: In Vivo Assessment of Bibx 1382 Metabolism in Humanized Liver Mice

This protocol is based on the methodology described for studying Bibx 1382 in chimeric NOG-TKm30 mice with humanized livers.[3]

-

Animal Model: Utilize chimeric NOG-TKm30 mice with transplanted human hepatocytes, which have been shown to possess human-type aldehyde oxidase (AOX) activity.[3]

-

Drug Administration:

-

Administer this compound intravenously or orally to the mice.

-

Include a vehicle control group.

-

-

Sample Collection:

-

Collect blood samples at various time points post-administration to determine the plasma concentrations of Bibx 1382 and its metabolites.

-

At the end of the study, collect liver tissue for analysis of cytosolic fractions.

-

-

Pharmacokinetic Analysis:

-

Analyze plasma samples using a validated LC-MS/MS method to quantify Bibx 1382 and its primary oxidative metabolites (M1, BIBU1476; and M2).

-

Calculate key pharmacokinetic parameters such as plasma clearance and oral exposure (AUC).

-

-

In Vitro Metabolism Confirmation:

-

Prepare liver cytosolic fractions from the humanized liver mice.

-

Incubate the cytosolic fractions with Bibx 1382.

-

To confirm the role of AOX, perform incubations in the presence and absence of specific human AOX1 inhibitors, such as raloxifene or hydralazine.[3]

-

Measure the rate of metabolite formation to determine clearance rates.

-

Visualizations

Caption: Metabolic pathway of Bibx 1382 leading to inactivity and toxicity.

Caption: Experimental workflow for an in vivo hepatotoxicity study.

Caption: Logical flow from administration to clinical discontinuation.

References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative metabolism and pharmacokinetics of the EGFR inhibitor BIBX1382 in chimeric NOG-TKm30 mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Bibx 1382 Dihydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions regarding the off-target effects of Bibx 1382 dihydrochloride. This information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential experimental discrepancies arising from the compound's activity beyond its primary target.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR), also known as ErbB-1 or HER-1.[1] It specifically targets the intracellular tyrosine kinase domain of EGFR, thereby inhibiting its enzymatic activity.[2][3]

Q2: What are the known off-target effects of this compound from clinical studies?

A phase I clinical trial involving Bibx 1382 was discontinued due to several factors, including dose-limiting off-target effects. The primary off-target effect observed in patients was a reversible, dose-dependent increase in liver enzymes, indicating potential hepatotoxicity.[2][3] Key clinical findings included:

-

Increased Liver Enzymes: Significant elevations were noted for gamma-glutamyl transferase (GGT), aspartate aminotransferase (GOT), alanine aminotransferase (GPT), and alkaline phosphatase (AP).[2]

-

Increased Bilirubin: Elevated bilirubin levels were also observed.[2]

-

Low Bioavailability: The compound exhibited low bioavailability when administered orally, and a pharmacologically inactive metabolite was found to be abundant in patient plasma.[2][3]

Q3: How selective is this compound against other kinases?

This compound has demonstrated high selectivity for EGFR over a number of other kinases. Notably, it is approximately 1,000-fold more selective for EGFR than for ErbB-2 (HER-2/neu).[1] It shows minimal activity against several other kinases at concentrations up to 10 µM.[1]

Troubleshooting Guide

Issue 1: Unexpected changes in liver enzyme levels or signs of hepatotoxicity in animal models.

-

Possible Cause: This observation is consistent with the primary dose-limiting toxicity seen in human clinical trials.[2][3] Bibx 1382 can induce a dose-dependent increase in liver enzymes.

-

Troubleshooting Steps:

-

Dose Reduction: Determine if a lower dose of Bibx 1382 can achieve the desired on-target EGFR inhibition without causing significant hepatotoxicity in your model.

-

Monitor Liver Function: Routinely monitor serum levels of liver enzymes (ALT, AST, ALP) and bilirubin in your animal subjects.

-

Histopathological Analysis: Conduct a histopathological examination of liver tissues to assess for any cellular damage.

-

Consider Alternative Inhibitors: If hepatotoxicity remains a confounding factor, consider using an alternative EGFR inhibitor with a different safety profile.

-

Issue 2: My experimental results suggest inhibition of a pathway not directly downstream of EGFR.

-

Possible Cause: While Bibx 1382 is highly selective, it may have weak inhibitory effects on other kinases, especially at higher concentrations. The provided data indicates low activity against ErbB-2 and minimal activity against IGF1R, β-InsRK, HGFR, c-src, and VEGFR-2, but this does not rule out effects on other un-tested kinases.[1]

-

Troubleshooting Steps:

-

Concentration Optimization: Use the lowest effective concentration of Bibx 1382 to maximize selectivity for EGFR and minimize potential off-target effects. The IC50 for EGFR in cell-free assays is 3 nM.[1]

-

Orthogonal Validation: Use a structurally different EGFR inhibitor to confirm that the observed phenotype is due to EGFR inhibition and not an off-target effect of Bibx 1382.

-

Rescue Experiments: If possible, perform a rescue experiment by expressing a Bibx 1382-resistant EGFR mutant to see if the phenotype is reversed.

-

Kinase Profiling: If the unexpected effect is critical, consider performing a broad kinase profiling assay to screen Bibx 1382 against a large panel of kinases at the concentration used in your experiments.

-

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

| Target Kinase | IC50 | Fold Selectivity vs. EGFR | Reference |

| EGFR (ErbB-1) | 3 nM | 1x | [1] |

| ErbB-2 (HER-2) | 3.4 µM | ~1133x | [1] |

| IGF1R | > 10 µM | > 3333x | [1] |

| β-InsRK | > 10 µM | > 3333x | [1] |

| HGFR | > 10 µM | > 3333x | [1] |

| c-src | > 10 µM | > 3333x | [1] |

| VEGFR-2 | > 10 µM | > 3333x | [1] |

Table 2: Clinically Observed Adverse Effects of this compound (Phase I Trial)

| Adverse Effect | Maximum CTC Grade* | Nature | Reference |

| Increased Gamma-Glutamyl Transferase (GGT) | 4 | Reversible, Dose-dependent | [2] |

| Increased Aspartate Aminotransferase (GOT) | 3 | Reversible, Dose-dependent | [2] |

| Increased Alanine Aminotransferase (GPT) | 3 | Reversible, Dose-dependent | [2] |

| Increased Alkaline Phosphatase (AP) | 3 | Reversible, Dose-dependent | [2] |

| Increased Bilirubin | 3 | Reversible, Dose-dependent | [2] |

*Common Toxicity Criteria (CTC) grade.

Experimental Protocols

Protocol: Cell-Based EGFR Inhibition Assay (Thymidine Incorporation)

This protocol is based on the methodology used to assess the inhibitory activity of Bibx 1382 on growth factor-dependent cell proliferation.[1]

-

Cell Culture: Culture KB cells (or another appropriate cell line) in the recommended growth medium until they reach 70-80% confluency.

-

Serum Starvation: Synchronize the cells by serum-starving them for 24 hours in a medium containing 0.5% fetal calf serum (FCS).

-

Inhibitor Treatment: Pre-incubate the serum-starved cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with a growth factor such as EGF (e.g., 10 ng/mL), HGF, or with 10% FCS in the continued presence of the inhibitor.

-

Radiolabeling: After 24 hours of stimulation, add [³H]-thymidine to each well and incubate for 4-6 hours to allow for incorporation into newly synthesized DNA.

-

Harvesting and Measurement: Harvest the cells and measure the amount of incorporated [³H]-thymidine using a scintillation counter.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of thymidine incorporation against the logarithm of the inhibitor concentration.

Visualizations

References

- 1. EGFR Inhibitor II, BIBX1382 - CAS 196612-93-8 - Calbiochem | 324832 [merckmillipore.com]

- 2. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Bibx 1382 Dosage for In Vivo Studies

This technical support center provides guidance and answers to frequently asked questions for researchers utilizing Bibx 1382 in in vivo experimental models. Due to significant species-specific metabolic differences, optimizing the dosage of Bibx 1382 requires careful consideration of its pharmacokinetic profile and potential toxicities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for Bibx 1382 in a mouse xenograft model?

Q2: What are the known toxicities of Bibx 1382?

In human clinical trials, the primary dose-limiting toxicity was a reversible, dose-dependent increase in liver enzymes[1]. This indicates potential hepatotoxicity at higher concentrations. When conducting in vivo studies, it is crucial to monitor for signs of liver toxicity, such as changes in animal behavior, weight loss, and, if possible, periodic assessment of liver function markers from blood samples.

Q3: Why is oral administration of Bibx 1382 problematic?

Oral administration of Bibx 1382 in humans resulted in plasma levels far below those anticipated to be effective[1]. This is due to high first-pass metabolism in the liver, primarily by aldehyde oxidase (AO)[3][4]. While standard mice and rats have low AO activity, it is still a critical factor to consider. If oral administration is necessary, be aware that bioavailability may be low and variable. Alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, may provide more consistent plasma concentrations.

Q4: What is the mechanism of action of Bibx 1382?

Bibx 1382 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase[5]. It functions by blocking the intracellular tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and metastasis.

Troubleshooting Guide

| Issue Encountered | Potential Cause | Recommended Action |

| Lack of tumor growth inhibition in a xenograft model. | 1. Sub-therapeutic dose: The administered dose may be too low to achieve sufficient target engagement in the tumor tissue. 2. Poor bioavailability: If using oral administration, the compound may be extensively metabolized before reaching systemic circulation. 3. Tumor model resistance: The chosen cancer cell line may not be dependent on EGFR signaling. | 1. Conduct a dose-escalation study: Systematically increase the dose while monitoring for efficacy and signs of toxicity. 2. Consider alternative routes of administration: Intraperitoneal or subcutaneous injections may improve bioavailability. 3. Confirm EGFR dependency: Perform in vitro assays to confirm that the cell line used in your xenograft model is sensitive to EGFR inhibition by Bibx 1382. |

| Signs of toxicity in treated animals (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Hepatotoxicity: As observed in human trials, Bibx 1382 can cause liver damage. | 1. Reduce the dose: Lower the dose to a level that is well-tolerated. 2. Monitor liver function: If possible, collect blood samples to analyze for markers of liver damage (e.g., ALT, AST). 3. Histopathological analysis: At the end of the study, perform a histological examination of the liver and other major organs to assess for any pathological changes. |

| High variability in response between animals. | 1. Inconsistent administration: Variability in oral gavage or injection technique can lead to differences in drug exposure. 2. Individual differences in metabolism: Even within the same species, there can be animal-to-animal variation in drug metabolism. | 1. Refine administration technique: Ensure that the drug is administered consistently to all animals. 2. Increase group size: A larger number of animals per group can help to account for individual variability. |

Quantitative Data Summary

Table 1: Human Clinical Trial Dosage and Toxicity

| Dosage (daily oral) | Number of Cycles | Key Observations |

| 25 mg | 6 | Generally well-tolerated. |

| 50 mg | 3 | Generally well-tolerated. |

| 100 mg | 6 | Onset of reversible liver enzyme increase. |

| 150 mg | 3 | Dose-dependent increase in liver enzymes. |

| 200 mg | 7 | Dose-limiting reversible increase in liver enzymes (GGT, GOT, GPT, AP, Bilirubin)[1]. |

Table 2: Pharmacokinetic Parameters of Bibx 1382 in Different Species

| Species | Plasma Clearance | Oral Bioavailability | Primary Metabolizing Enzyme | Reference |

| Human | 25-55 ml/min per kg | ~5% | Aldehyde Oxidase (AO) | [3] |

| Cynomolgus Monkey | 118 ml/min per kg | ~6% | Aldehyde Oxidase (AO) | [3] |

Experimental Protocols & Visualizations

EGFR Signaling Pathway

Bibx 1382 inhibits the tyrosine kinase activity of EGFR, which is the initial step in a complex signaling cascade that promotes cell growth and survival.

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Experimental Workflow: Dose-Range Finding Study

A critical first step for any in vivo study with Bibx 1382 is to establish a safe and effective dose range.

Caption: Workflow for a dose-range finding and tolerability study.

Logical Relationship: Challenges in Bibx 1382 In Vivo Studies

The species-specific metabolism of Bibx 1382 presents a significant challenge for preclinical to clinical translation.

Caption: Metabolic challenges of Bibx 1382 in different species.

References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative metabolism and pharmacokinetics of the EGFR inhibitor BIBX1382 in chimeric NOG-TKm30 mice transplanted with human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cynomolgus monkey as a surrogate for human aldehyde oxidase metabolism of the EGFR inhibitor BIBX1382 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Bibx 1382 dihydrochloride degradation and stability

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Bibx 1382 dihydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

-

Solid Form: Store desiccated at +4°C for short-term storage or at -20°C for long-term storage.[1] When stored at -20°C, the compound is stable for at least four years.[2]

-

In Solution: Prepare solutions fresh for immediate use. If storage is necessary, store aliquots at -80°C.[1] Avoid repeated freeze-thaw cycles.

2. What solvents are recommended for dissolving this compound?

This compound is soluble in the following solvents:

For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration is not detrimental to the cells.

3. What is the primary degradation pathway for Bibx 1382 in biological systems?

The primary route of degradation for Bibx 1382 in a biological context is extensive metabolism by the enzyme aldehyde oxidase (AO).[2][4] This metabolic process leads to the formation of a predominant oxidative metabolite, BIBU1476 (M1), and a secondary oxidized metabolite (M2).[3] This rapid metabolism was a significant factor in the compound's low bioavailability and discontinuation in clinical trials.[4][5][6]

4. How can I minimize the degradation of this compound in my experiments?

To minimize degradation, consider the following:

-

Storage: Strictly adhere to the recommended storage conditions for both the solid compound and solutions.

-

Solution Preparation: Prepare solutions fresh whenever possible. If using stored solutions, thaw them immediately before use and keep them on ice.

-

Experimental System: Be aware of the potential for metabolic degradation in systems containing aldehyde oxidase, such as liver cytosol or hepatocytes from certain species (e.g., human, cynomolgus monkey).[4]

-

pH: Although specific data is limited, as a general precaution for organic molecules, avoid strongly acidic or basic conditions during storage and handling unless experimentally required.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

-

Possible Cause 1: Degradation of stock solution.

-

Troubleshooting Step: Prepare a fresh stock solution of this compound. Avoid using stock solutions that have undergone multiple freeze-thaw cycles or have been stored for an extended period at room temperature.

-

-

Possible Cause 2: Metabolic degradation by cells.

-

Troubleshooting Step: If using cell lines with high aldehyde oxidase activity, consider shorter incubation times or using an aldehyde oxidase inhibitor (e.g., raloxifene) as a control to assess the impact of metabolism on your results.[4]

-

-

Possible Cause 3: Incorrect concentration.

-

Troubleshooting Step: Verify the calculations for your dilutions. Use a molarity calculator to ensure accuracy, especially when converting from mass to molar concentration.

-

Issue 2: Appearance of unknown peaks during analytical chromatography (e.g., HPLC).

-

Possible Cause 1: Degradation due to improper handling or storage.

-

Troubleshooting Step: Review your sample preparation and storage procedures. Ensure that samples were protected from light and stored at the appropriate temperature. Analyze a freshly prepared sample as a reference.

-

-

Possible Cause 2: Forced degradation under experimental conditions.

-

Troubleshooting Step: Your experimental conditions (e.g., pH, presence of oxidizing agents) may be causing the degradation of Bibx 1382. It is recommended to perform forced degradation studies to identify potential degradation products.

-

-

Possible Cause 3: Presence of metabolites.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉ClFN₇·2HCl | [3] |

| Molecular Weight | 460.77 g/mol | [3] |

| Purity | ≥97% (HPLC) | [4] |

| Solubility (Water) | up to 50 mM | [3] |

| Solubility (DMSO) | up to 50 mM | [3] |

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Condition | Stability | Reference |

| Solid | Desiccate at +4°C | Short-term | [3] |

| Solid | -20°C | ≥ 4 years | [2] |

| In Solvent | -80°C | Use freshly prepared, avoid freeze-thaw | [1] |

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines that can be adapted for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a specified duration.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 70°C) in a stability chamber.

-

Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[7][8] A control sample should be protected from light (e.g., wrapped in aluminum foil).[8]

-

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

Caption: EGFR signaling pathway and the inhibitory action of Bibx 1382.

Caption: Workflow for a forced degradation study of Bibx 1382.

References